2-Chloro-N-1,3-thiazol-2-ylpropanamide

Description

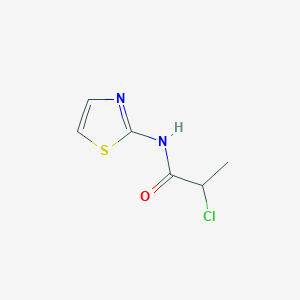

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBGWRKFHOYRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552703 | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116200-98-7 | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its efficacy and safety. This document is structured to deliver not just data, but actionable insights, blending established analytical principles with practical experimental guidance.

Molecular Identity and Structural Elucidation

2-Chloro-N-1,3-thiazol-2-ylpropanamide is a synthetic organic compound featuring a reactive chloropropanamide moiety attached to a 2-aminothiazole core. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry, particularly in the design of novel therapeutic agents. The thiazole ring is a well-known scaffold in many biologically active compounds, and the presence of a reactive chloro-amide side chain opens avenues for further chemical modifications.

Molecular Formula: C₆H₇ClN₂OS

Molecular Weight: 190.65 g/mol

The structural formula of 2-Chloro-N-1,3-thiazol-2-ylpropanamide is presented below:

Caption: 2D Structure of 2-Chloro-N-1,3-thiazol-2-ylpropanamide

Synthesis Pathway

A generalized reaction scheme is as follows:

Caption: Proposed synthesis of 2-Chloro-N-1,3-thiazol-2-ylpropanamide.

This reaction is typically carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC).

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Due to the limited availability of experimental data for 2-Chloro-N-1,3-thiazol-2-ylpropanamide, the following table includes both known values and computationally predicted data. It is imperative for researchers to experimentally verify these predicted values.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇ClN₂OS | - |

| Molecular Weight | 190.65 g/mol | - |

| Melting Point | ~167-170 °C (estimated) | Based on the analogous compound 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. |

| Boiling Point | Predicted: 353.5 ± 25.0 °C | Computational Prediction (ACD/Labs) |

| Water Solubility | Predicted: 3.45 g/L at 25 °C | Computational Prediction (ACD/Labs) |

| pKa (most acidic) | Predicted: 10.5 ± 0.5 (amide N-H) | Computational Prediction (ACD/Labs) |

| pKa (most basic) | Predicted: 1.2 ± 0.3 (thiazole N) | Computational Prediction (ACD/Labs) |

| LogP | Predicted: 1.35 | Computational Prediction (ACD/Labs) |

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the experimental determination of the above properties is essential. The following are standardized, field-proven protocols that can be readily adapted for the characterization of 2-Chloro-N-1,3-thiazol-2-ylpropanamide.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the crystalline 2-Chloro-N-1,3-thiazol-2-ylpropanamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating rate is initially employed to determine an approximate melting range.

-

A fresh sample is then heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Caption: Workflow for melting point determination.

Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Equilibration: An excess amount of 2-Chloro-N-1,3-thiazol-2-ylpropanamide is added to a known volume of the solvent in a sealed vial. The suspension is agitated (e.g., on a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination via the shake-flask method.

pKa Determination

The ionization constant (pKa) is critical for predicting a compound's behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. Potentiometric titration is a reliable method for its determination.

Methodology:

-

Sample Preparation: A solution of 2-Chloro-N-1,3-thiazol-2-ylpropanamide of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each incremental addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methine proton of the propanamide side chain, and the methyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. The amide proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the amide, the carbons of the thiazole ring, and the carbons of the chloropropyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

-

Thiazole ring vibrations: A series of characteristic peaks in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. The fragmentation pattern will provide further structural information, with characteristic losses of the chloroalkyl side chain and fragments of the thiazole ring.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. While some data is based on computational predictions due to a lack of experimental values in the current literature, this document equips researchers with the necessary theoretical framework and practical protocols to experimentally determine these crucial parameters. A thorough characterization of this compound will undoubtedly facilitate its exploration in various drug discovery and development programs.

References

-

ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc. [Link]

-

Kumar, A., Shakya, A. K., & Singh, K. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine: An International Journal, 11(2). [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

-

Barcelona Fine Chemicals. (n.d.). 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. [Link]

Structural Elucidation of Novel Thiazole Derivatives: A Multi-Modal Spectroscopic Guide

Executive Summary

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib).[1][2] For drug development professionals, the challenge lies not merely in the synthesis—often achieved via the robust Hantzsch condensation—but in the rigorous structural validation of novel derivatives.

This technical guide provides a definitive framework for the spectral analysis of novel 2,4-disubstituted thiazoles. Moving beyond basic characterization, we integrate high-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) into a self-validating workflow.[1] We emphasize the causality between electronic environment and spectral signatures, ensuring that every peak assignment serves as a checkpoint for structural integrity.

Part 1: The Chemical Context & Synthetic Origin

To understand the spectra, one must understand the origin of the analyte. The vast majority of novel thiazole libraries are generated via the Hantzsch Thiazole Synthesis .

The Reaction: Condensation of an

Critical Impurities to Watch:

-

Uncyclized Intermediates: Often visible as broad NH/OH signals in NMR or lack of aromaticity.[3]

-

Regioisomers: While Hantzsch is generally regioselective, steric bulk can occasionally lead to 2,5-substitution patterns which must be ruled out via 2D-NMR.[3]

Part 2: The Spectroscopic Deep Dive

FT-IR Spectroscopy: The Functional Fingerprint

Infrared spectroscopy serves as the first line of defense, confirming the formation of the heterocyclic ring and the consumption of starting materials.

Key Diagnostic Bands:

| Functional Group | Frequency ( | Intensity | Structural Insight |

| C=N Stretch | Medium/Strong | Definitive proof of cyclization. Shifts | |

| C-S-C Stretch | Weak/Medium | Characteristic breathing mode of the thiazole ring. Often obscured in fingerprint region but critical for confirmation [2]. | |

| NH Stretch | Broad | Present in 2-aminothiazoles.[4] A sharp doublet indicates a primary amine ( | |

| C-H (Aromatic) | Weak | C5-H vibration. Absence of this peak in 5-substituted derivatives confirms substitution pattern. |

Technical Note: In novel hydrazone-thiazole hybrids, look for the "Azomethine" (

NMR Spectroscopy: The Structural Backbone

NMR is the primary tool for solving the connectivity of the thiazole skeleton.

Solvent Choice:

-

DMSO-

: Preferred for 2-aminothiazoles and amide derivatives due to solubility and the ability to visualize exchangeable protons ( -

CDCl

: Suitable for lipophilic alkyl-thiazoles but may cause broadening of amide signals.

-

C5-H (The Thiazole Proton): This is the most diagnostic signal. It typically appears as a sharp singlet between

6.50 – 8.00 ppm .[3] -

NH Protons:

-

C2 (N=C-S): The most deshielded carbon, typically

160 – 175 ppm .[1] -

C4 (N=C-R):

140 – 155 ppm.[1] -

C5 (S-C=C):

100 – 115 ppm (significantly shielded relative to other aromatics due to electron density from Sulfur).[1]

Mass Spectrometry: The Isotopic Proof

Mass spectrometry provides molecular weight confirmation and unique fragmentation patterns.

The Sulfur Isotope Effect:

Sulfur has a significant natural isotope,

-

Diagnostic Rule: Look for an M+2 peak with an intensity approximately 4-5% of the molecular ion (

). This "satellite" peak is a hallmark of sulfur-containing heterocycles.

Common Fragmentation Pathways (EI-MS):

-

Ring Cleavage: Rupture of the C-S and C-N bonds often leads to the loss of

( - -Cleavage: Loss of substituents at the C2 position.

-

McLafferty Rearrangement: If alkyl chains are present at C4.[3]

Part 3: Integrated Structural Elucidation Workflow

The following diagram illustrates the logical progression from synthesis to validated structure, highlighting the "Go/No-Go" decision points based on spectral data.

Figure 1: Decision-tree workflow for the structural validation of thiazole derivatives. Note the critical checkpoint at the C5-H proton assignment.

Part 4: Experimental Protocols

Protocol A: Standard Characterization Workflow for 2-Amino-4-Arylthiazoles

Prerequisites: Compound must be dried under vacuum (

1. Sample Preparation for NMR:

-

Solvent: Use DMSO-

( -

Concentration: Dissolve

of sample in -

Tube: High-throughput 5mm NMR tube.

-

Action: Sonicate for 2 minutes. Thiazoles often form intermolecular hydrogen bonds; sonication ensures homogeneity.[3]

2. NMR Acquisition Parameters (

-

Temperature:

. Note: If signals are broad (restricted rotation of amide bonds), heat to -

Scans: 16 scans for

H, 1024 scans for -

Pulse Delay: Set

to allow relaxation of quaternary carbons (C2, C4).

3. FT-IR KBr Pellet Method:

-

Mix

sample with -

Grind to fine powder (particle size

wavelength to avoid scattering).[1] -

Press at

for 2 minutes. -

Validation: Check background;

doublet at

Protocol B: Mass Spectrometry Fragmentation Analysis

Purpose: To confirm the thiazole core via characteristic fragmentation.

Method: ESI-MS (Electrospray Ionization) or EI (Electron Impact).[1]

-

Injection: Direct infusion of

solution in Methanol/Water (1:1).[1] -

Mode: Positive Ion Mode (

). -

Analysis:

Conceptual Fragmentation Diagram:

Figure 2: Simplified fragmentation pathway showing the cleavage of the thiazole ring during Mass Spectrometry.

References

-

Hantzsch Thiazole Synthesis & IR Characterization

-

Thiazole IR Spectral Assignments (C=N and C-S)

-

NMR Chemical Shifts (H5 Position)

-

Mass Spectrometry Fragmentation Patterns

-

General Thiazole Synthesis Reviews

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. researchgate.net [researchgate.net]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

An In-Depth Technical Guide to the Mechanisms of Action of Thiazole Compounds

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[4][5] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6] This guide provides an in-depth exploration of the molecular mechanisms underpinning these activities, offering insights for researchers and drug development professionals. We will delve into key signaling pathways, detail the experimental protocols used for their elucidation, and present quantitative data to support the mechanistic claims.

Section 1: Anticancer Mechanisms of Thiazole Compounds

Thiazole-containing compounds represent a significant class of anticancer agents, with some, like the kinase inhibitor Dasatinib, already in clinical use.[4] Their efficacy stems from their ability to modulate a variety of cancer-related targets and pathways.[4][7]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been extensively developed as potent kinase inhibitors.[2][5][8]

Causality of Experimental Choices: The primary approach to identifying kinase inhibitors involves a direct assessment of their effect on the enzyme's catalytic activity. Biochemical assays are preferred for initial screening due to their simplicity and throughput, allowing for the rapid evaluation of a large number of compounds. Cell-based assays are then employed to confirm the activity in a more physiologically relevant context and to assess downstream effects.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is common in many cancers, making it a prime target for therapeutic intervention. Certain thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and Akt.[7]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole compounds.

Experimental Protocol: Luminescence-Based Kinase Activity Assay [9]

This protocol outlines a method to measure the activity of a target kinase and assess the inhibitory potential of thiazole compounds.[9]

-

Objective: To quantify the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[9]

-

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Thiazole test compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)[10]

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the thiazole inhibitor compounds in the kinase assay buffer.[9]

-

In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution.[9]

-

Initiate the kinase reaction by adding a known concentration of ATP.[9]

-

Incubate the plate at room temperature for a predetermined optimal reaction time (e.g., 60 minutes).[9]

-

Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.[9]

-

Allow the luminescent signal to stabilize (typically 10 minutes).[9]

-

Measure the luminescence using a plate-reading luminometer.[9]

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

-

Data Presentation: IC50 Values of Thiazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Dasatinib | Bcr-Abl | <1 | K562 | [4] |

| Compound 31 | Aurora Kinase | 15 | HCT116 | [8] |

| Compound 40 | B-RAFV600E | 23.1 | A375 | [8] |

| Thiazole Hybrid 6b | COX-2 | 37 | - | [11] |

| Thiazole Hybrid 6f | COX-2 | 39 | - | [11] |

Note: The presented IC50 values are examples from the literature and may vary based on experimental conditions.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Many thiazole derivatives exert their anticancer effects by inducing apoptosis.[1][7][12]

Causality of Experimental Choices: To confirm that cell death is occurring via apoptosis rather than necrosis, it is essential to use assays that detect specific hallmarks of apoptosis. Annexin V/PI staining is a widely accepted method for this purpose because it can distinguish between early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.[13][14]

Signaling Pathway: Intrinsic (Mitochondrial) Apoptosis

The intrinsic pathway of apoptosis is triggered by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak cause mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases. Some thiazole compounds have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby promoting apoptosis.[15][16]

Caption: The intrinsic apoptosis pathway and its modulation by thiazole compounds.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection [13][17]

-

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[17]

-

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[14]

-

Materials:

-

Cultured cells treated with the thiazole compound

-

Annexin V conjugate (e.g., FITC-labeled)

-

Propidium Iodide (PI) solution

-

Binding Buffer (calcium-containing)[13]

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in cells by treating them with the thiazole compound for the desired time. Include untreated and positive controls.[13]

-

Harvest the cells and wash them with cold PBS.[13]

-

Resuspend the cells in binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X binding buffer to each tube.[18]

-

Analyze the samples by flow cytometry within one hour.[13][18]

-

Section 2: Antimicrobial Mechanisms of Thiazole Compounds

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[19] Thiazole derivatives have emerged as a promising class of antimicrobials with diverse mechanisms of action.[20][21]

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[19][22] Several thiazole-based compounds have been identified as potent inhibitors of DNA gyrase.[19][23][24]

Causality of Experimental Choices: A direct enzyme inhibition assay is the most definitive way to confirm that a compound's antimicrobial activity is due to its effect on DNA gyrase. This is often complemented by molecular docking studies to predict the binding mode of the inhibitor within the enzyme's active site, providing a rationale for the observed activity and guiding further optimization.[19][23]

Caption: Experimental workflow for the identification and validation of thiazole-based DNA gyrase inhibitors.

Experimental Protocol: DNA Gyrase Inhibition Assay

-

Objective: To measure the ability of a thiazole compound to inhibit the supercoiling activity of DNA gyrase.

-

Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. Inhibition is observed as a decrease in the amount of supercoiled DNA.

-

Materials:

-

Purified DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

Thiazole test compound

-

Assay buffer (containing ATP and Mg2+)

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the thiazole compound.

-

Add DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize it under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.

-

Data Presentation: Minimum Inhibitory Concentrations (MICs) of Thiazole Antimicrobials

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 43a | S. aureus | 16.1 | [20] |

| Compound 43a | E. coli | 16.1 | [20] |

| Thiazole-quinolinium 4a4 | MRSA | 1-8 | [25][26] |

| Thiazole-quinolinium 4b4 | VRE | 1-8 | [25][26] |

Section 3: Anti-inflammatory Mechanisms of Thiazole Compounds

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to various diseases.[27][28] Thiazole derivatives have shown significant anti-inflammatory properties, often by targeting enzymes involved in the inflammatory cascade.[6][29]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are key players in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[29] Dual inhibition of COX and LOX is a desirable strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[27][28] Many thiazole compounds have been identified as potent COX/LOX inhibitors.[27][28][30][31]

Signaling Pathway: Arachidonic Acid Cascade

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biomolecularsystems.com [biomolecularsystems.com]

- 11. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. immunostep.com [immunostep.com]

- 19. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 20. jchemrev.com [jchemrev.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 25. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]

- 28. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 2-Chloro-N-1,3-thiazol-2-ylpropanamide

Foreword: The Rationale for Screening a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast array of biologically active agents.[1][2] This five-membered heterocyclic scaffold, containing sulfur and nitrogen, is a "privileged" structure, meaning it can interact with a wide range of biological targets.[3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] Given this well-established therapeutic potential, the synthesis of a novel derivative, 2-Chloro-N-1,3-thiazol-2-ylpropanamide, presents a compelling case for a comprehensive preliminary biological screening to uncover its potential value in drug discovery. This guide provides a detailed framework for conducting such a screening, emphasizing robust methodologies and a logical, stepwise approach to elucidating the compound's bioactivity profile.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Before exploring specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of a novel compound. This foundational step informs the concentration range for subsequent assays and provides an initial indication of a compound's therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for this purpose.[4]

The Causality Behind the MTT Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases, particularly NADH dehydrogenase and succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4][5] A cytotoxic agent will compromise cell viability, leading to a decrease in metabolic activity and thus a reduced formazan production.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well.[4] Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of 2-Chloro-N-1,3-thiazol-2-ylpropanamide in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO alone).[6]

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[4]

Data Presentation: Example Cytotoxicity Data

| Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |

| MCF-7 (Breast Cancer) | 25.5 | 3.14 |

| HeLa (Cervical Cancer) | 38.2 | 2.10 |

| HEK293 (Normal Kidney) | 80.1 | - |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI suggests selective toxicity towards cancer cells.

Part 2: Screening for Antimicrobial Activity

The thiazole scaffold is present in numerous antimicrobial agents, making this a primary area of investigation for a novel derivative.[7][8] A logical first step is to perform a broad screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[6][9]

The Causality Behind Broth Microdilution

This method directly assesses the ability of a compound to inhibit the visible growth of a microorganism in a liquid medium.[9] By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound, one can pinpoint the lowest concentration that prevents growth.[9] This value, the MIC, is a fundamental measure of a compound's antimicrobial potency.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution

-

Microorganism Panel:

-

Gram-positive: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa

-

Fungal: Candida albicans, Aspergillus niger

-

-

Inoculum Preparation: Prepare a bacterial/fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.[9]

-

Inoculation and Incubation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth, no microbe). Incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9]

Data Presentation: Example Antimicrobial Screening Data

| Microorganism | Strain | MIC (µg/mL) of Compound | MIC (µg/mL) of Control (e.g., Ciprofloxacin) |

| S. aureus | ATCC 29213 | 16 | 0.5 |

| E. coli | ATCC 25922 | 64 | 0.015 |

| C. albicans | ATCC 90028 | >128 | 1 (Fluconazole) |

Part 3: Probing for Specific Mechanisms - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[10][11] Thiazole derivatives have been identified as inhibitors of various enzymes, making this a logical next step if promising activity is seen in the initial screens.[1][12] An enzyme inhibition assay measures how a compound affects the rate of an enzyme-catalyzed reaction.[10][11]

The Causality Behind Enzyme Inhibition Assays

Enzymes are biological catalysts that speed up chemical reactions.[10] An inhibitor is a molecule that binds to an enzyme and decreases its activity.[10] These assays are fundamental in drug discovery for identifying molecules that can modulate disease-related pathways.[11][13] By measuring the conversion of a substrate to a product in the presence and absence of the test compound, one can quantify the extent of inhibition.

Experimental Workflow: General Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition screening assay.

Detailed Protocol: Example - PI3Kα Inhibition Assay

Given the role of PI3K/mTOR pathways in cancer and the activity of some thiazoles as inhibitors, this is a relevant example.[14]

-

Reagents: Human recombinant PI3Kα, substrate (e.g., PIP2), ATP, and a detection system (e.g., an ADP-Glo™ Kinase Assay that measures ADP production via luminescence).

-

Compound Preparation: Prepare serial dilutions of 2-Chloro-N-1,3-thiazol-2-ylpropanamide.

-

Assay Procedure:

-

Add the enzyme, substrate, and test compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a set time (e.g., 60 minutes).

-

Add the ADP-Glo™ reagent to stop the reaction and deplete unused ATP.

-

Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

-

Data Acquisition: Measure the luminescence signal, which is proportional to the amount of ADP formed and thus the enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Example Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) of Compound | IC50 (µM) of Reference Inhibitor |

| PI3Kα | 15.8 | 0.086 (Alpelisib)[14] |

| mTOR | >100 | 0.221 (Dactolisib)[14] |

Part 4: Investigating Receptor Interactions - Ligand Binding Assays

Should the compound's activity profile suggest interaction with a specific signaling pathway, receptor-ligand binding assays can be employed to determine if it directly interacts with a cell surface or nuclear receptor.[15][16] These assays are crucial for understanding the mechanism of action at a molecular level.[15]

The Causality Behind Receptor Binding Assays

These assays measure the interaction between a ligand (the test compound) and its receptor.[17] A common format is a competitive binding assay, where the test compound competes with a known, labeled ligand (often radioactive or fluorescent) for binding to the receptor.[18][19] The ability of the test compound to displace the labeled ligand provides a measure of its binding affinity (Ki).[17]

Detailed Protocol: Example - Competitive Radioligand Binding Assay

-

Materials: A source of the target receptor (e.g., cell membranes), a radiolabeled ligand with known affinity for the receptor (e.g., ³H-labeled ligand), and the test compound.

-

Assay Setup: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[19]

-

Separation: Separate the receptor-bound ligand from the unbound ligand, typically by rapid filtration through a glass fiber filter.[18]

-

Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.

-

Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases and displaces the radioligand. This data is used to calculate the IC50, from which the inhibition constant (Ki) can be derived using the Cheng-Prusoff equation.[19]

Conclusion and Future Directions

This guide outlines a logical and robust cascade for the preliminary biological screening of 2-Chloro-N-1,3-thiazol-2-ylpropanamide. Beginning with a foundational cytotoxicity assessment, the workflow progresses to broad antimicrobial screening and, if warranted, delves into specific mechanistic studies like enzyme inhibition and receptor binding. The data generated from this sequence will provide a clear initial profile of the compound's biological activities, identifying any "hits" worthy of further investigation. Promising results would necessitate more advanced studies, including structure-activity relationship (SAR) analysis, in vivo efficacy models, and ADME/Tox profiling, to fully evaluate its potential as a future therapeutic agent.

References

-

Title: What is an Inhibition Assay? - Blog - Biobide Source: Biobide URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: Thiazole in the Targeted Anticancer Drug Discovery Source: ResearchGate URL: [Link]

-

Title: 2-Chloro-N-1,3,4-thiadiazol-2-ylpropanamide Source: Pharmaffiliates URL: [Link]

-

Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PMC URL: [Link]

-

Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL: [Link]

-

Title: Receptor-Ligand Binding Assay Source: Mtoz Biolabs URL: [Link]

-

Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: Pan American Health Organization URL: [Link]

-

Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

-

Title: An overview of the synthesis, therapeutic potential and patents of thiazole derivatives Source: ScienceScholar URL: [Link]

-

Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

-

Title: Enzyme Activity Assays Source: Amsbio URL: [Link]

-

Title: Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing Source: ScienceDirect URL: [Link]

-

Title: Antimicrobial Susceptibility Test Methods: Dilution and Disk Diffusion Methods Source: ResearchGate URL: [Link]

-

Title: Inhibitor Screening Kits Source: Biocompare URL: [Link]

-

Title: Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity Source: YouTube URL: [Link]

-

Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]

-

Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

-

Title: Disk diffusion test Source: Wikipedia URL: [Link]

-

Title: Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents Source: ACS Omega URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents Source: The Pharma Innovation URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors Source: PMC URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents Source: PMC URL: [Link]

-

Title: Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kosheeka.com [kosheeka.com]

- 6. benchchem.com [benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. jocpr.com [jocpr.com]

- 9. pdb.apec.org [pdb.apec.org]

- 10. blog.biobide.com [blog.biobide.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: In Vitro Antimicrobial Activity of Substituted Thiazoles

Executive Summary

The thiazole ring (

This guide provides a rigorous technical framework for evaluating substituted thiazoles. It moves beyond basic screening, offering a rational design strategy (SAR), validated CLSI-compliant protocols for MIC determination, and mechanistic insights visualized through pathway modeling.

The Thiazole Pharmacophore & Rational Design (SAR)

The antimicrobial potency of thiazole derivatives is governed by the electronic and steric environment of the ring. The core structure acts as a bioisostere of pyridine but with distinct lipophilicity and hydrogen-bonding potential.

Critical Substitution Zones

Rational design focuses on three vectors of modification:

| Position | Chemical Modification | Functional Impact |

| C2 (Amine/Hydrazone) | Introduction of hydrazinyl or amide linkers (e.g., -NH-CO-R). | Target Affinity: Facilitates H-bonding with Asp73 and Gly77 residues in the ATP-binding pocket of DNA Gyrase B. |

| C4 (Aryl Group) | Substitution with electron-withdrawing groups (EWG) like | Lipophilicity & Penetration: Enhances membrane permeability (LogP modulation) and metabolic stability against bacterial efflux pumps. |

| C5 (Auxiliary) | Halogenation (Cl/Br) or coupling with diazenyl groups. | Steric Fit: Optimizes the geometric fit within the hydrophobic sub-pocket of the target enzyme. |

The "S-C-N" Toxophore

The sulfur atom at position 1 and nitrogen at position 3 create a polarized system. The sulfur atom often acts as a weak hydrogen bond acceptor, while the nitrogen can be protonated at physiological pH, influencing the molecule's electrostatic interaction with the negatively charged bacterial cell wall.

Mechanism of Action: DNA Gyrase Inhibition

While thiazoles exhibit pleiotropic effects (including oxidative stress induction), the primary high-affinity target for 2,4-disubstituted thiazoles is DNA Gyrase subunit B (GyrB) . Unlike fluoroquinolones (which target GyrA), thiazoles competitively inhibit the ATP-binding site of GyrB, halting energy transduction required for DNA supercoiling.

Pathway Visualization

The following diagram illustrates the cascade from compound entry to bacterial cell death via GyrB inhibition.

Figure 1: Mechanism of Action pathway showing the competitive inhibition of the GyrB ATP-binding pocket by thiazole derivatives, leading to replication arrest.

Validated Experimental Protocols

To ensure data reliability and reproducibility, assays must adhere to CLSI M07 (Clinical and Laboratory Standards Institute) guidelines.[1]

Broth Microdilution Assay (MIC Determination)

This is the gold standard for quantitative analysis.

Reagents & Equipment:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be controlled to prevent false resistance in P. aeruginosa.

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Controls: S. aureus ATCC 29213, E. coli ATCC 25922.

Protocol Workflow:

-

Stock Preparation: Dissolve thiazole derivative in 100% DMSO.

-

Critical: Final DMSO concentration in the well must be

to avoid solvent toxicity.

-

-

Inoculum Prep: Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to achieve a final well concentration of

CFU/mL . -

Plating:

-

Add 50 µL of CAMHB containing serial dilutions of the thiazole (2x concentration) to 96-well plates.

-

Add 50 µL of the standardized bacterial inoculum.[2]

-

-

Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

-

Readout: Add 10 µL Resazurin. Incubate 2-4 hours. Blue = No Growth (Inhibition); Pink = Growth.

Protocol Visualization

Figure 2: Workflow for CLSI-compliant Broth Microdilution using Resazurin as a viability indicator.

Data Interpretation & Troubleshooting

MIC vs. MBC

-

MIC (Minimum Inhibitory Concentration): The lowest concentration preventing visible growth (preventing resazurin turnover to pink resorufin).[3]

-

MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear MIC wells onto agar. The MBC is the concentration killing

of the initial inoculum. -

Insight: A ratio of MBC/MIC

indicates bactericidal activity;

Common Failure Modes

| Issue | Root Cause | Corrective Action |

| Precipitation | Thiazoles are often lipophilic; high concentrations precipitate in aqueous CAMHB. | Check solubility limit. Use a serial dilution of DMSO controls. Do not exceed 256 µg/mL if solubility is poor. |

| Skipped Wells | Pipetting error or contamination. | Discard plate. Use automated liquid handling or reverse pipetting technique. |

| Trailing Endpoints | Partial inhibition (common with bacteriostatic agents). | Read the MIC as the first well with a significant reduction ( |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1][4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[1] [Link]

-

Swathykrishna, C. S., et al. (2023).[5] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemical Reviews, 5(3), 221-240.[5] [Link]

-

Alasmi, A., et al. (2023).[6] "Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation." Nanosistemi, Nanomateriali, Nanotehnologii. [Link]

-

Kranti Kumar, P. (2025).[1][7][8] "Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase." Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

-

Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods, 42(4), 321-324. [Link]

Sources

- 1. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. intertekinform.com [intertekinform.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ijpcat.com [ijpcat.com]

- 8. researchgate.net [researchgate.net]

Investigation of Anticancer Properties of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiazole Scaffold - A Privileged Motif in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is unequivocally one such "privileged scaffold." Its utility is underscored by its presence in a multitude of FDA-approved drugs, including the notable anticancer agents Dasatinib and Ixazomib.[1][2] The structural rigidity, coupled with the hydrogen bonding capacity of the nitrogen atom and the potential for diverse substitutions, makes the thiazole nucleus a highly versatile platform for designing compounds that can interact with a wide array of biological targets implicated in cancer.[1][2] This guide provides an in-depth exploration of the methodologies and rationale behind the investigation of thiazole derivatives as potential anticancer agents, tailored for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, detailed experimental protocols for their evaluation, and the critical analysis of structure-activity relationships (SAR) that drive the iterative process of drug discovery.

Part 1: Unraveling the Mechanisms of Action of Anticancer Thiazole Derivatives

The anticancer activity of thiazole derivatives is not monolithic; rather, it stems from their ability to modulate a variety of cellular pathways and targets crucial for cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is paramount for the rational design of potent and selective therapeutic candidates.

Inhibition of Protein Kinases: A Major Therapeutic Avenue

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4] Thiazole derivatives have shown significant promise as inhibitors of various protein kinases.[1][3][4]

-

Tyrosine Kinase Inhibition: A notable example is the mechanism of Dasatinib, which contains a 2-aminothiazole moiety and is a potent inhibitor of the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML).[4] The thiazole ring in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[1]

-

Serine/Threonine Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[5][6][7] Several studies have reported thiazole derivatives that effectively inhibit key kinases in this pathway, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis.[5][6][8][9] The design of dual PI3K/mTOR inhibitors is a particularly promising strategy to overcome resistance mechanisms.[6][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[10][11] Agents that interfere with microtubule dynamics are among the most successful anticancer drugs. Thiazole derivatives have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[10][11][12][13] This disruption of microtubule formation leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[10]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to their uncontrolled proliferation. Many thiazole derivatives exert their anticancer effects by inducing apoptosis.[14] This can be triggered through various mechanisms, including the activation of caspase cascades and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. An increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2 are often observed following treatment with active thiazole compounds.[14]

Part 2: Core Experimental Workflows for Anticancer Evaluation

A systematic and rigorous experimental approach is essential to validate the anticancer potential of newly synthesized thiazole derivatives. The following protocols represent the foundational assays in this process.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating the anticancer properties of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[15][16][17][18]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15][16][17][18]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[15][18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

To confirm that cell death occurs via apoptosis, Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry is the gold standard.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[19] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[19][20]

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[20]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[19][20][21]

-

Analysis: Analyze the stained cells by flow cytometry. The cell population will be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Cell Cycle Analysis

To investigate the effect of thiazole derivatives on cell cycle progression, flow cytometric analysis of DNA content is performed.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[22] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]

Step-by-Step Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at different time points.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[23][24]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[24]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the experimental workflows must be systematically analyzed to guide the next steps in the drug discovery process.

Quantitative Data Summary

Summarizing the cytotoxicity data in a clear and organized table is crucial for comparing the potency of different thiazole derivatives across various cancer cell lines.

| Compound ID | R1-substituent | R2-substituent | Cancer Cell Line | IC50 (µM) |

| Thiazole-A | -H | -Phenyl | MCF-7 (Breast) | 15.2 ± 1.8 |

| Thiazole-B | -CH3 | -Phenyl | MCF-7 (Breast) | 8.5 ± 0.9 |

| Thiazole-C | -H | -4-Methoxyphenyl | MCF-7 (Breast) | 5.1 ± 0.6 |

| Thiazole-D | -H | -4-Chlorophenyl | MCF-7 (Breast) | 2.3 ± 0.3 |

| Thiazole-A | -H | -Phenyl | A549 (Lung) | 22.4 ± 2.5 |

| Thiazole-D | -H | -4-Chlorophenyl | A549 (Lung) | 4.7 ± 0.5 |

Note: The data presented in this table is illustrative and intended for demonstrative purposes only.

Elucidating Structure-Activity Relationships (SAR)

SAR studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity.[25][26] For thiazole derivatives, SAR can be systematically explored by modifying the substituents at various positions of the thiazole ring and the associated side chains.

For instance, based on the illustrative data in the table above, we can infer preliminary SAR:

-

Substitution at R2: The nature of the substituent on the phenyl ring at the R2 position significantly impacts cytotoxicity. The presence of an electron-donating group like methoxy (-OCH3) or an electron-withdrawing group like chloro (-Cl) enhances the anticancer activity compared to an unsubstituted phenyl ring.[26]

-

Substitution at R1: A methyl group at the R1 position appears to be more favorable for activity than a hydrogen atom.

These initial observations would then guide the synthesis of a new generation of analogs with further modifications to optimize potency and selectivity.

Caption: Iterative cycle of SAR-guided drug discovery.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. Its synthetic tractability and ability to interact with a multitude of cancer-relevant targets ensure its enduring importance in oncology research.[27][28] Future efforts in this field will likely focus on the development of highly selective inhibitors to minimize off-target effects and toxicity, the exploration of novel mechanisms of action, and the use of advanced computational tools to accelerate the design and optimization of new thiazole-based drug candidates. This guide provides a foundational framework for the systematic investigation of these promising compounds, with the ultimate goal of translating laboratory discoveries into effective clinical therapies.

References

-

Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2357. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(3), 485-502. Retrieved from [Link]

-

Sharma, P., & Kumar, V. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Expert Opinion on Drug Discovery, 20(8), 915-935. Retrieved from [Link]

-

Hashem, H., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Pharmaceuticals, 17(9), 1123. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1125-1136. Retrieved from [Link]

-

Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Indo American Journal of Pharmaceutical Sciences, 5(5), 3704-3711. Retrieved from [Link]

-

Ebaid, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36623-36660. Retrieved from [Link]

-

Kumar, A., et al. (2021). Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. Journal of Molecular Structure, 1225, 129113. Retrieved from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

-

Sarangi, P. K. N., et al. (2018). Thiazoles as potent anticancer agents: A review. Journal of Applied Pharmaceutical Science, 8(12), 160-169. Retrieved from [Link]

-

Ayati, A., et al. (2019). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. European Journal of Medicinal Chemistry, 183, 111696. Retrieved from [Link]

-

El-Abd, A. M., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 881643. Retrieved from [Link]

-

Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-653. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267-33280. Retrieved from [Link]

-

Rostamizeh, T., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1279-1304. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/AKT/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 60, 116694. Retrieved from [Link]

-

Ahmed, E. Y., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(3), 485-502. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Ozturk, M. S., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14351-14363. Retrieved from [Link]

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1445. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(43), 30459-30475. Retrieved from [Link]

-

Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1445. Retrieved from [Link]

-

Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e34567. Retrieved from [Link]

- Furet, P., et al. (2007). Thiazole derivatives and their use as anti-tumour agents. Google Patents.

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1503. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007129044A1 - Thiazole derivatives and their use as anti-tumour agents - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchhub.com [researchhub.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Annexin V Staining Protocol [bdbiosciences.com]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. archives.ijper.org [archives.ijper.org]

- 27. tandfonline.com [tandfonline.com]

- 28. benthamdirect.com [benthamdirect.com]

Thiazole Scaffolds in Antiepileptic Drug Discovery: A Technical Guide to Rational Design, Synthesis, and Evaluation

Topic: Discovery of Novel Anticonvulsant Agents with a Thiazole Scaffold Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Epilepsy remains a critical neurological challenge, with approximately 30% of patients exhibiting resistance to current antiepileptic drugs (AEDs). The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—has emerged as a privileged scaffold in the design of novel anticonvulsants. Its ability to act as a bioisostere for the hydantoin ring (found in Phenytoin) and its capacity to modulate voltage-gated sodium channels (VGSCs) and GABAergic pathways make it a high-value target.

This guide provides a comprehensive, self-validating workflow for the discovery of thiazole-based anticonvulsants, moving from rational pharmacophore design to Hantzsch synthesis and in vivo validation.

The Pharmacophore Rationale: Structural Logic

The anticonvulsant activity of thiazole derivatives is not random; it adheres to a specific pharmacophoric model consisting of a Hydrophobic Domain (A) , an Electron Donor/Acceptor System (D) , and a Distal Aryl Ring (C) .

Structure-Activity Relationship (SAR) Analysis[1]

-

The C2 Position (Amine/Hydrazone Linker): Substitution at the C2 position is critical for hydrogen bonding interactions within the receptor pocket (likely the Na+ channel inactivation gate). Bulky aromatic groups linked via a hydrazone or amide bridge often enhance lipophilicity and blood-brain barrier (BBB) permeability.

-

The C4 Position (Hydrophobic Anchor): A phenyl ring at C4, particularly when substituted with electron-withdrawing groups (EWG) like -Cl, -F, or -NO2 , significantly increases potency. This mimics the diphenyl motif of phenytoin.

-

The Thiazole Core: Acts as a constrained linker that orients the C2 and C4 substituents into the correct spatial configuration for receptor binding.

Visualization: Pharmacophore & SAR Strategy

Figure 1: SAR map illustrating the functional contributions of the thiazole scaffold positions to anticonvulsant efficacy.

Chemical Synthesis: The Modified Hantzsch Protocol